molecular formula C18H14O4 B11646260 3-benzyl-2-oxo-2H-chromen-4-yl acetate

3-benzyl-2-oxo-2H-chromen-4-yl acetate

Cat. No.: B11646260
M. Wt: 294.3 g/mol
InChI Key: MJMYHBOLFATURC-UHFFFAOYSA-N
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Description

3-benzyl-2-oxo-2H-chromen-4-yl acetate is a chemical compound belonging to the class of coumarins, which are benzopyran derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-oxo-2H-chromen-4-yl acetate typically involves the O-acylation reaction of 3-benzyl-2-oxo-2H-chromen-4-ol with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a few hours .

Industrial Production Methods

These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-oxo-2H-chromen-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the acetate group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3-benzyl-2-oxo-2H-chromen-4-yl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of fluorescent dyes and sensors .

Mechanism of Action

The mechanism of action of 3-benzyl-2-oxo-2H-chromen-4-yl acetate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
  • 3-benzyl-2-oxo-2H-chromen-4-yl propionate
  • 4-hydroxycoumarin derivatives

Uniqueness

3-benzyl-2-oxo-2H-chromen-4-yl acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its benzyl group enhances lipophilicity, potentially improving cell membrane permeability, while the acetate group can be hydrolyzed to release active coumarin derivatives .

Properties

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

(3-benzyl-2-oxochromen-4-yl) acetate

InChI

InChI=1S/C18H14O4/c1-12(19)21-17-14-9-5-6-10-16(14)22-18(20)15(17)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

MJMYHBOLFATURC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=O)OC2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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